molecular formula C14H23Cl2N3 B7883857 3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride

3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride

Cat. No.: B7883857
M. Wt: 304.3 g/mol
InChI Key: CMINQPIPHSLESG-UHFFFAOYSA-N
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Description

3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including 3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride, typically involves the cyclization of amido-nitriles. One such method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods: Industrial production of imidazole derivatives often employs large-scale synthetic routes that ensure high yield and purity. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient synthesis of the desired compound .

Chemical Reactions Analysis

Scientific Research Applications

3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions . In medicine, imidazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties . Additionally, this compound finds applications in the industry as a catalyst and in the development of new materials .

Mechanism of Action

The mechanism of action of 3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. Imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities .

Properties

IUPAC Name

3-[1-(2-methylpropyl)benzimidazol-2-yl]propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3.2ClH/c1-11(2)10-17-13-7-4-3-6-12(13)16-14(17)8-5-9-15;;/h3-4,6-7,11H,5,8-10,15H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMINQPIPHSLESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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